1-Propargyl-1H-benzotriazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

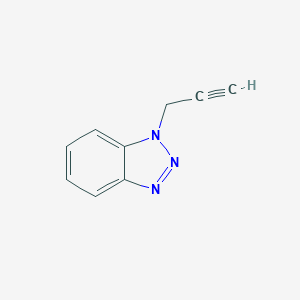

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-prop-2-ynylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIJKQXOOIWWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142321-23-1 | |

| Record name | 1-Propargyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Studies

Role in Cycloaddition Reactions and Click Chemistry

The propargyl group serves as an excellent handle for 1,3-dipolar cycloaddition reactions. Most notably, it is a key substrate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." noaa.gov This reaction allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazole rings. By reacting 1-Propargyl-1H-benzotriazole with various organic azides, a diverse library of more complex molecules can be synthesized. These triazole-containing hybrids are of significant interest in medicinal chemistry and materials science. researchgate.net

Function as a Corrosion Inhibitor

Benzotriazole (B28993) and its derivatives are renowned for their exceptional ability to inhibit the corrosion of various metals, particularly copper and its alloys. dv-expert.orgbeilstein-journals.org The mechanism of inhibition involves the formation of a stable, protective film on the metal surface. nist.gov This film is a chemisorbed barrier, often described as a Cu-BTA complex, which is insoluble and insulates the metal from the corrosive environment. beilstein-journals.orgchemicalbook.com While specific studies on this compound are not widely reported, the presence of the benzotriazole moiety strongly suggests it would exhibit similar corrosion-inhibiting properties. The addition of the propargyl group could potentially modify the inhibitor's solubility and the packing of the protective film on the metal surface.

Role in Biological and Environmental Studies

Antimicrobial Properties of Benzotriazole Derivatives

Derivatives of benzotriazole have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. mdpi.comchemsrc.com Numerous studies have synthesized and screened libraries of benzotriazole-containing compounds against various pathogenic microorganisms. rsc.orgchemicalbook.com For instance, certain derivatives have shown potent activity against bacterial strains like Escherichia coli and Bacillus subtilis, as well as fungal strains such as Aspergillus niger and Candida albicans. mdpi.com The specific antimicrobial activity of 1-Propargyl-1H-benzotriazole has not been extensively detailed, but its structure represents a key starting point for creating more complex derivatives via click chemistry, which can then be evaluated for biological activity.

Applications in Pharmaceutical Research

The benzotriazole core is a versatile scaffold in drug discovery. chemicalbook.com Its derivatives have been explored for a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antiviral activities. This compound serves as a valuable building block in this context. The terminal alkyne allows for its straightforward incorporation into larger, more complex molecules using click chemistry, attaching it to other pharmacophores or biomolecules to create hybrid drugs with potentially novel or enhanced therapeutic properties. researchgate.net

Future Research Directions and Unexplored Potential

Development of Novel Derivatization Strategies

The future of 1-Propargyl-1H-benzotriazole in synthetic chemistry lies in the expansion of its reaction repertoire to build molecular complexity and diversity. The propargyl group is a gateway to a multitude of chemical transformations, positioning this compound as a valuable starting material for creating extensive libraries of novel compounds. scientificlabs.comnih.gov

Key areas for future investigation include:

Expansion of Cycloaddition Reactions: While its role in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is established, further exploration of other cycloaddition pathways is warranted. scientificlabs.comorganic-chemistry.org Research into catalyst-free thermal cycloadditions or reactions with different dipole partners could yield novel heterocyclic systems.

Metal-Catalyzed Cross-Coupling and Functionalization: The terminal alkyne is amenable to a variety of metal-catalyzed reactions beyond the well-known Sonogashira coupling. scientificlabs.com Future work could focus on developing new catalytic systems for hydroamination, hydrothiolation, and carbometalation, attaching a wide range of functional groups directly to the propargylic backbone.

Ring Transformation and Rearrangement Reactions: Recent studies have shown that under specific catalytic conditions, such as with gold(I) catalysts, the entire this compound scaffold can undergo rearrangement to form new, complex heterocyclic structures like 7-pyrazolylindoles. scispace.com This opens a fascinating avenue for future research into discovering novel catalytic systems (e.g., using rhodium, palladium, or iridium) that can mediate unprecedented skeletal rearrangements, transforming the benzotriazole (B28993) ring itself into different heterocyclic cores.

Derivatization of the Benzene (B151609) Ring: While the propargyl group is the primary site of reactivity, future strategies should also explore the selective functionalization of the benzene portion of the molecule. Developing methods for regioselective halogenation, nitration, or C-H activation on the benzotriazole ring would add another dimension of structural diversity to the derivatives that can be synthesized.

A summary of potential derivatization pathways is presented in the table below.

| Reaction Type | Reagents/Catalysts | Potential Products | Research Focus |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azides, Copper(I) or Ruthenium Catalysts | 1,2,3-Triazole-linked conjugates | Synthesis of bioactive molecules, functional polymers, and bioconjugates. |

| Sonogashira Coupling | Aryl/Vinyl Halides, Pd/Cu Catalysts | Substituted Alkynes | Creation of complex conjugated systems for materials science. |

| Gold-Catalyzed Rearrangements | Ynamides, Gold(I) Catalysts | Polycyclic Heterocycles (e.g., Pyrazolylindoles) | Discovery of novel skeletal transformations and complex molecule synthesis. scispace.com |

| Hydrofunctionalization | Amines, Thiols, Boranes; Metal Catalysts | Functionalized Alkenes and Alkanes | Introduction of diverse functional groups for pharmaceutical and material applications. |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing synthetic methods and discovering new reactivity. Future research should employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling, in-situ spectroscopy) and computational modeling (e.g., Density Functional Theory - DFT) to elucidate these pathways.

Promising areas for mechanistic studies include:

Catalytic Cycles: Detailed investigation of the catalytic cycles involved in its metal-catalyzed transformations is needed. For instance, in the Rh(I)-catalyzed coupling of benzotriazoles with allenes, mechanistic studies have revealed complexities like substrate inhibition and the role of proton shuttling, suggesting that similar in-depth analyses of reactions involving this compound could lead to significant process improvements. nih.gov The precise mechanism of gold-catalyzed rearrangements, including the nature of proposed α-imino gold carbene intermediates, requires further validation. scispace.com

Regioselectivity Control: In many reactions, the benzotriazole moiety can react at different nitrogen atoms (N1, N2, or N3). Mechanistic studies can help understand the factors (catalyst, ligand, solvent, temperature) that control the regioselectivity of these reactions, enabling the targeted synthesis of specific isomers.

Photochemical Reactions: Given its aromatic structure, this compound is a candidate for photochemical applications. chemimpex.com Future mechanistic studies should probe its excited-state behavior, potential for energy or electron transfer, and the pathways of its photochemical degradation or transformation, drawing parallels from studies on the parent 1H-benzotriazole. nih.govnih.gov

Targeted Applications in Emerging Therapeutic Areas

The benzotriazole scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. gsconlinepress.comgsconlinepress.comresearchgate.netamazonaws.com The addition of the propargyl group provides a powerful tool for utilizing "click chemistry" to rapidly synthesize and conjugate these scaffolds to other molecules of interest, opening new frontiers in drug discovery. scientificlabs.comscispace.com

Future research should focus on:

Combinatorial Library Synthesis: Leveraging the efficiency of the CuAAC reaction, large libraries of 1,2,3-triazole-containing benzotriazole derivatives can be synthesized. By reacting this compound with a diverse set of azide-containing building blocks (e.g., sugars, peptides, other heterocyclic compounds), novel molecular hybrids can be created for high-throughput screening.

Antimicrobial Drug Development: Given the known antibacterial activity of benzotriazole derivatives and the successful use of this compound in creating clarithromycin (B1669154) analogs, a major future direction is the development of new antibiotics to combat resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). scientificlabs.comresearchgate.net

Anticancer Agents: Benzotriazole derivatives, such as vorozole, have been used in cancer therapy. researchgate.net Future work could involve using this compound to construct novel conjugates that target specific cancer cell receptors or enzymes. The triazole linker formed via click chemistry is known to be stable and can mimic a peptide bond, making it suitable for creating peptidomimetics that interfere with protein-protein interactions crucial for tumor growth. ethernet.edu.et

Antiprotozoal Compounds: Derivatives of 1H-benzotriazole have shown high efficacy against protozoa like Acanthamoeba castellanii. nih.gov This suggests a promising avenue for synthesizing propargylated analogs and their "clicked" derivatives as potential treatments for parasitic infections.

Exploration of this compound in Nanoscience and Biotechnology

The propargyl group makes this compound an ideal molecule for bridging the gap between molecular chemistry and the nanoscale world. Its ability to participate in highly efficient "click" reactions allows for its attachment to surfaces and biomolecules with precision and control. nih.govwiley.com

Unexplored potential in this area includes:

Surface Functionalization of Nanomaterials: Future research can explore the use of this compound to modify the surfaces of nanoparticles (e.g., gold nanoparticles, quantum dots, magnetic nanoparticles). This could impart new properties to the nanomaterials, such as improved stability, water solubility, or the ability to selectively bind to biological targets for applications in bioimaging, biosensing, and targeted drug delivery.

Development of Smart Polymers: As a known polymer stabilizer, this compound can be further exploited as a monomer or functionalizing agent in polymer synthesis. chemimpex.com By incorporating it into polymer chains, the terminal alkyne remains available for post-polymerization modification via click chemistry. This would allow for the creation of "smart" polymer surfaces that can be tailored for specific applications, such as creating antimicrobial coatings or surfaces that promote specific cell adhesion.

Bioconjugation and Chemical Biology: The ability to "click" this compound onto azide-modified biomolecules (proteins, nucleic acids, lipids) is a significant area for future exploration. This could be used to develop activity-based probes to identify new enzyme targets, to create antibody-drug conjugates for targeted therapy, or to label cellular components for imaging and tracking biological processes.

Sustainable Synthesis and Environmental Remediation Approaches

As the applications of this compound expand, so does the need for sustainable methods for its production and an understanding of its environmental impact. Future research in this domain will be twofold.

Sustainable Synthesis:

Green Chemistry Methodologies: The development of more environmentally friendly synthetic routes is paramount. This includes exploring microwave-assisted synthesis, which has been shown to reduce reaction times and increase yields for other benzotriazole derivatives. ijpsonline.com Further research into continuous flow processes, the use of biodegradable solvents, and the development of recoverable and reusable catalysts could significantly reduce the environmental footprint of its synthesis. organic-chemistry.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product (high atom economy) is a key goal of green chemistry. Future synthetic strategies should be evaluated based on this principle, moving away from multi-step procedures that generate significant waste.

Environmental Remediation:

Biodegradation Studies: Benzotriazoles are known environmental contaminants due to their widespread use and persistence. epa.govk-state.edu While studies have investigated the biodegradation of 1H-benzotriazole and its methylated or carboxylated derivatives, the environmental fate of N-alkylated derivatives like this compound is largely unknown. researchgate.netnih.gov Future research is critically needed to assess its biodegradability under various environmental conditions (aerobic, anaerobic) and to identify the microbial consortia capable of its degradation.

Advanced Oxidation Processes (AOPs): Photocatalysis and other AOPs have proven effective in degrading the parent 1H-benzotriazole. nih.govdeswater.comdeswater.com It is essential to conduct similar studies on this compound. Mechanistic investigations, similar to those performed on 1H-benzotriazole, could identify the degradation pathways, reaction kinetics, and transformation products. nih.gov

Toxicity Assessment: A crucial component of environmental research is assessing the toxicity of the parent compound and its degradation byproducts. nih.gov Future studies should evaluate the ecotoxicity of this compound and its transformation products on relevant aquatic and terrestrial organisms to fully understand its environmental risk profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Propargyl-1H-benzotriazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or copper-catalyzed coupling reactions. For example, propargyl bromide reacts with 1H-benzotriazole under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . Optimization of reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios (1:1.2 benzotriazole to propargyl bromide) is critical to minimize byproducts such as dialkylated derivatives. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Multi-technique validation is essential:

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 2.5–3.0 ppm for propargyl CH₂, δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (m/z 157.06 for C₉H₇N₃⁺) .

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (C: 68.78%, H: 4.49%, N: 26.73%) .

Q. What solvents and storage conditions are optimal for preserving this compound stability?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert atmosphere (argon) in anhydrous DMSO or DCM at –20°C. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the propargyl group. Stability assays using HPLC (C18 column, 70:30 acetonitrile/water) can monitor degradation over time .

Advanced Research Questions

Q. How does this compound react under ozonolysis, and what are the implications for environmental fate studies?

- Methodological Answer : Ozonolysis generates 1H-1,2,3-triazole-4,5-dicarbaldehyde (C₄H₃O₂N₃) as a primary product, identified via Q-TOF-MS and isotopic labeling . Kinetic studies (pH 7–9, 25°C) show pseudo-first-order degradation (k = 0.15–0.30 min⁻¹). Use radical scavengers (e.g., tert-butanol) to distinguish between direct ozonation and hydroxyl radical pathways .

Q. What crystallographic data are available for this compound derivatives, and how do structural features influence reactivity?

- Methodological Answer : X-ray diffraction of analogs (e.g., 1-chloro-1H-benzotriazole) reveals planar triazole rings with bond lengths of 1.30–1.35 Å (N–N) and 1.37–1.42 Å (C–N). Dihedral angles between the triazole and aryl groups (e.g., 6.97° in pyrazole derivatives) affect electron density distribution and nucleophilic substitution rates .

Q. How can contradictory data in catalytic applications of this compound be resolved?

- Methodological Answer : Contradictions (e.g., variable catalytic efficiency in click chemistry) may arise from solvent polarity or copper catalyst purity. Systematic replication studies using standardized conditions (e.g., CuI vs. CuSO₄/ascorbate) and DFT calculations (e.g., Gibbs free energy of transition states) are recommended. Cross-validate with HPLC yield quantification .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like DHFR (PDB: 1KMS) identifies binding poses and hydrogen-bond interactions (e.g., triazole N3 with Asp94). QSAR models using descriptors like logP and polar surface area correlate with antimicrobial IC₅₀ values .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.